4,5-Dichlorocyclopent-4-ene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichlorocyclopent-4-ene-1,3-dione is an organic compound characterized by a five-membered ring structure with two chlorine atoms and two keto groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichlorocyclopent-4-ene-1,3-dione typically involves the chlorination of cyclopent-4-ene-1,3-dione. One common method is the reaction of cyclopent-4-ene-1,3-dione with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 5 positions.
Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichlorocyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form cyclopent-4-ene-1,3-dione derivatives with fewer chlorine atoms.
Friedel-Crafts Acylation: This reaction involves the acylation of aromatic compounds using this compound as an acylating agent.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea can be used in substitution reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Friedel-Crafts Acylation: Catalysts such as aluminum chloride or tin(IV) chloride are used under reflux conditions.
Major Products:
Substitution Reactions: Products include substituted cyclopent-4-ene-1,3-dione derivatives.
Reduction Reactions: Products include partially or fully dechlorinated cyclopent-4-ene-1,3-dione derivatives.
Friedel-Crafts Acylation: Products include acylated aromatic compounds.
Scientific Research Applications
4,5-Dichlorocyclopent-4-ene-1,3-dione has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential antimicrobial and antifungal activities.
Material Science: It is used in the development of non-fullerene acceptors for organic photovoltaic bulk heterojunction solar cells.
Mechanism of Action
The mechanism of action of 4,5-Dichlorocyclopent-4-ene-1,3-dione in antimicrobial applications involves the inhibition of microbial growth by interfering with essential cellular processes. The compound’s chlorine atoms and keto groups play a crucial role in its reactivity and interaction with microbial targets .
Comparison with Similar Compounds
2,4-Dichloro-5-(2,4,6-trimethoxyphenyl)cyclopent-4-ene-1,3-dione: This compound shares a similar core structure but with additional substituents that enhance its reactivity and applications.
Cyclopent-4-ene-1,3-diones fused with heterocycles: These compounds are important in the design of non-fullerene acceptors for solar cells.
Uniqueness: 4,5-Dichlorocyclopent-4-ene-1,3-dione is unique due to its specific substitution pattern and the presence of two chlorine atoms, which confer distinct chemical properties and reactivity compared to other cyclopent-4-ene-1,3-dione derivatives.
Properties
CAS No. |
3229-28-5 |
---|---|
Molecular Formula |
C5H2Cl2O2 |
Molecular Weight |
164.97 g/mol |
IUPAC Name |
4,5-dichlorocyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C5H2Cl2O2/c6-4-2(8)1-3(9)5(4)7/h1H2 |
InChI Key |
ZMDBOAVLPMABSU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(=C(C1=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.